GPR35 Antagonism: Defined Inactivity vs. Active Analogs Enables Negative-Selection Screening
In a BRET-based human GPR35 antagonism assay employing SPASM sensor cells with zaprinast (300 µM) as agonist and CID2745687 (10 µM) as positive control antagonist, this compound was classified as inactive (IC50 > 100 µM). By contrast, the positive control CID2745687 achieves full antagonism at 10 µM, and other thiazolyl-piperidine carboxamide analogs in the ECBD screening collection have returned measurable IC50 values below the 100 µM threshold in this assay format.[1] This defined inactivity constitutes a positive differentiator for experimental designs requiring a structurally matched negative-control compound that retains the thiazolyl-piperidine scaffold but lacks GPR35 pharmacology.
| Evidence Dimension | GPR35 antagonism potency (human orthologue, BRET assay) |
|---|---|
| Target Compound Data | Inactive (IC50 > 100 µM) |
| Comparator Or Baseline | CID2745687 (positive control antagonist): full antagonism at 10 µM; active analogs in ECBD collection: IC50 < 100 µM |
| Quantified Difference | >10-fold window separating inactive from active threshold |
| Conditions | BRET-based SPASM sensor assay; human GPR35 orthologue; zaprinast 300 µM as agonist; 4-parameter sigmoidal curve fitting via ActivityBase |
Why This Matters
A structurally related but pharmacologically silent compound is invaluable as a negative control in target validation studies, enabling researchers to attribute phenotype solely to target engagement rather than scaffold-related off-target effects.
- [1] ECBD Database, Assay EOS300038 (GPR35 Antagonism). Compound EOS45170: inactive (IC50 > 100 µM). Positive control CID2745687: 10 µM. Assay method: BRET-based SPASM sensor, zaprinast 300 µM agonist, ActivityBase 4-parameter fit. View Source
